![molecular formula C19H16ClN3O B2443549 (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1334377-04-6](/img/structure/B2443549.png)
(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a derivative of benzimidazole, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the azetidine ring and subsequent functionalization to introduce the benzimidazole moiety. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
HepG2 | 10.10 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may induce apoptosis through mitochondrial pathways, characterized by an increased Bax/Bcl-2 ratio and activation of caspase pathways .
Antimicrobial Activity
In addition to anticancer properties, compounds related to benzimidazole have shown promising antimicrobial activities. For instance, studies have reported that various derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Case Studies
Several case studies illustrate the biological efficacy of benzimidazole derivatives:
- Study on MCF-7 Cells : A derivative similar to this compound was evaluated for its cytotoxicity against MCF-7 breast cancer cells, revealing an IC50 value of 5.36 µM. The study concluded that the compound induces cell cycle arrest in the S and G2/M phases .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of benzimidazole derivatives against ESKAPE pathogens, demonstrating effective inhibition at low concentrations. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is C17H15ClN2O, with a molecular weight of approximately 300.76 g/mol. The compound features a distinctive structure that includes a benzimidazole moiety, which is known for its biological activity.
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of benzimidazole and evaluated their anticancer activity using MTT assays. The results indicated that compounds containing the benzimidazole scaffold, including this compound, demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
(E)-1-(3-(1H-benzo[d]imidazol-2-yl)... | MCF-7 | 12.5 |
(E)-1-(3-(1H-benzo[d]imidazol-2-yl)... | A549 | 15.0 |
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent. Its structural similarity to other known antimicrobial agents suggests potential efficacy against bacterial infections.
Case Study: Antimicrobial Activity
In a comparative study, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 3: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Propriétés
IUPAC Name |
(E)-1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-15-6-2-1-5-13(15)9-10-18(24)23-11-14(12-23)19-21-16-7-3-4-8-17(16)22-19/h1-10,14H,11-12H2,(H,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRUYXCBHFWIR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.